molecular formula C18H28O B1262943 4,5-(Methanoxyethano)isolongifol-4-ene

4,5-(Methanoxyethano)isolongifol-4-ene

Cat. No.: B1262943
M. Wt: 260.4 g/mol
InChI Key: OPHJYEFTOHTQHT-LWSHRDBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-(Methanoxyethano)isolongifol-4-ene is a complex polycyclic terpenoid derivative characterized by a bridged tetracyclic framework. Its systematic IUPAC name is (1S,12S)-2,2,11,11-tetramethyl-6-oxatetracyclo[10.2.1.0(1,10).0(4,9)]pentadec-4(9)-ene, with the molecular formula C₁₈H₂₈O and a molecular weight of 260.214 g/mol . This compound is cataloged in the Lipid Maps Structure Database (LMSD) under the identifier LMPR0103500012, highlighting its relevance in lipidomics and natural product research .

Properties

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

(1S,12S)-2,2,11,11-tetramethyl-6-oxatetracyclo[10.2.1.01,10.04,9]pentadec-4(9)-ene

InChI

InChI=1S/C18H28O/c1-16(2)9-12-11-19-8-6-14(12)15-17(3,4)13-5-7-18(15,16)10-13/h13,15H,5-11H2,1-4H3/t13-,15?,18-/m0/s1

InChI Key

OPHJYEFTOHTQHT-LWSHRDBSSA-N

Isomeric SMILES

CC1(CC2=C(CCOC2)C3[C@@]14CC[C@@H](C4)C3(C)C)C

Canonical SMILES

CC1(CC2=C(CCOC2)C3C14CCC(C4)C3(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences

The most closely related analog documented in the LMSD is 4,5-(methanoxy-2-methylethano)isolongifol-4-ene (LMPR0103500013), which differs by the addition of a methyl group to the methoxyethano substituent. This modification increases its molecular formula to C₁₉H₃₀O and molecular weight to 274.229 g/mol . The structural variations between these compounds are summarized below:

Property 4,5-(Methanoxyethano)isolongifol-4-ene 4,5-(Methanoxy-2-methylethano)isolongifol-4-ene
IUPAC Name (1S,12S)-2,2,11,11-tetramethyl-6-oxatetracyclo[10.2.1.0¹,¹⁰.0⁴,⁹]pentadec-4(9)-ene (1S,12S)-2,2,8,11,11-pentamethyl-6-oxatetracyclo[10.2.1.0¹,¹⁰.0⁴,⁹]pentadec-4(9)-ene
Molecular Formula C₁₈H₂₈O C₁₉H₃₀O
Molecular Weight (g/mol) 260.214 274.229
Substituent Methoxyethano Methoxy-2-methylethano
LMSD Identifier LMPR0103500012 LMPR0103500013

Implications of Substituent Modifications

The addition of a methyl group in the analog introduces steric hindrance, which may influence:

  • Boiling/Melting Points : Increased molecular weight and branching could elevate melting points marginally.
  • Reactivity : The methyl group may stabilize adjacent carbocations or alter nucleophilic attack pathways in ring-opening reactions.
  • Lipid Solubility : Enhanced hydrophobicity due to the methyl group might improve membrane permeability in biological systems.

Lack of Direct Experimental Data

While structural comparisons are well-documented in LMSD , experimental data on physicochemical properties (e.g., solubility, stability) or bioactivity for these compounds remain scarce. Further studies are required to validate hypotheses about their behavior in synthetic or biological contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-(Methanoxyethano)isolongifol-4-ene
Reactant of Route 2
4,5-(Methanoxyethano)isolongifol-4-ene

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